Imidazoline acetate

Description

Properties

CAS No. |

12379-40-7 |

|---|---|

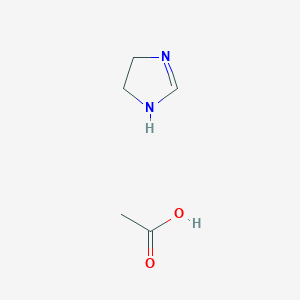

Molecular Formula |

C5H10N2O2 |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

acetic acid;4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C3H6N2.C2H4O2/c1-2-5-3-4-1;1-2(3)4/h3H,1-2H2,(H,4,5);1H3,(H,3,4) |

InChI Key |

CAZBGNGNIZEMPG-UHFFFAOYSA-N |

SMILES |

CC(=O)O.C1CN=CN1 |

Canonical SMILES |

CC(=O)O.C1CN=CN1 |

Synonyms |

Imidazoline acetate |

Origin of Product |

United States |

Foundational & Exploratory

Imidazoline acetate synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of Imidazoline Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazoline acetates are a versatile class of compounds with significant industrial and pharmaceutical applications, ranging from corrosion inhibitors and surfactants to agonists for imidazoline receptors.[1][2][3] Their synthesis typically involves the condensation of fatty acids with polyamines, followed by neutralization with acetic acid. This technical guide provides a comprehensive overview of the synthesis and characterization of imidazoline acetates. It includes detailed experimental protocols for their preparation and analysis using modern spectroscopic and chromatographic techniques. Furthermore, this document presents quantitative data in structured tables and visualizes key workflows and biological pathways using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of fatty acid-derived imidazoline acetates is generally a two-step process: (1) amidation and cyclization to form the imidazoline ring, and (2) neutralization or acylation with acetic acid or its anhydride.[4][5][6]

General Synthesis Pathway

The primary route involves the reaction of a fatty acid with a polyamine, such as diethylenetriamine (DETA) or aminoethylethanolamine (AEEA).[4][5] The process begins with an amidation reaction, followed by an intramolecular cyclization at elevated temperatures to form the imidazoline ring.[4] The resulting imidazoline base is then neutralized with acetic acid to yield the final this compound salt.[6]

A typical reaction involves heating a fatty acid (e.g., oleic acid, stearic acid) with a polyamine.[4][7] The initial phase of the reaction, forming the amide intermediate, occurs at temperatures around 110-175°C.[7][8] Subsequently, the temperature is raised to 190-250°C to facilitate the dehydration and cyclization that forms the imidazoline ring.[7][8]

References

- 1. What are imidazoline receptor agonists and how do they work? [synapse.patsnap.com]

- 2. Fatty Imidazolines: Chemistry, Synthesis, Properties and Their Industrial Applications [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. US2200815A - Imidazoline derivatives and process - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. data.biotage.co.jp [data.biotage.co.jp]

An In-Depth Technical Guide to the Corrosion Inhibition Mechanism of Imidazoline Acetate

Abstract: Imidazoline and its derivatives represent a critical class of corrosion inhibitors widely utilized in industries such as oil and gas. Their efficacy stems from a multifaceted mechanism of action involving adsorption onto metal surfaces, forming a protective barrier that mitigates corrosive attacks. This technical guide provides a detailed exploration of the molecular structure, mechanism of action, and experimental evaluation of imidazoline-based inhibitors. It synthesizes data from electrochemical studies, surface analysis, and computational chemistry to offer a comprehensive overview for researchers and scientists. Key quantitative data are presented in structured tables, and detailed experimental protocols are outlined. Furthermore, logical and experimental workflows are visualized through diagrams to elucidate the core concepts of imidazoline's corrosion inhibition properties.

Core Inhibition Mechanism

The primary mechanism by which imidazoline inhibitors protect metal surfaces is through adsorption . The inhibitor molecules form a thin, persistent film on the metal, creating a barrier between the metal and the corrosive environment.[1][2][3] This process is governed by the unique molecular structure of imidazoline compounds and involves a combination of physical and chemical interactions.

Molecular Structure

The effectiveness of an imidazoline inhibitor is directly related to its molecular structure, which typically consists of three key functional parts:

-

Imidazoline Headgroup: A five-membered heterocyclic ring containing two nitrogen atoms and π-electrons.[3][4] This polar head is the primary anchor for adsorption. The lone pair electrons on the nitrogen atoms facilitate strong coordination with the metal surface.[2][3][4]

-

Pendant Group: An amine-containing side chain that enhances adsorption and helps anchor the molecule to the metal surface.[1][3][4]

-

Hydrophobic Tail: A long hydrocarbon chain that extends away from the metal surface after adsorption.[1][3] This tail forms a non-polar, hydrophobic layer that repels water and other corrosive agents.[1][4]

Caption: General molecular structure of an imidazoline corrosion inhibitor.

Adsorption Pathways: Physisorption and Chemisorption

The adsorption of imidazoline onto a metal surface is a mixed-mode process, involving both physisorption and chemisorption.[4]

-

Physisorption: In acidic environments, such as CO2-saturated brine, the nitrogen atoms in the imidazoline ring and pendant group can become protonated, giving the molecule a positive charge.[5][6] This leads to electrostatic attraction between the cationic inhibitor and the metal surface, which is typically negatively charged in the presence of adsorbed anions like chloride (Cl⁻).[5][6]

-

Chemisorption: This involves a stronger interaction through the formation of coordinate covalent bonds. It occurs via the sharing of lone pair electrons from the nitrogen atoms with the vacant d-orbitals of the metal atoms (e.g., iron).[2][7] The π-electrons from the imidazoline ring can also participate in this bonding.[4] Electron-donating substituents on the imidazoline molecule can enhance this interaction and improve inhibition performance.[7]

The result of this adsorption is a self-assembled monolayer (SAM) or a more complex film that effectively isolates the metal.[8] This film increases the hydrophobicity of the surface, further preventing water from reaching the metal.[4][9]

Caption: Mechanism of imidazoline adsorption and corrosion inhibition.

Quantitative Data Presentation

The performance of imidazoline inhibitors is quantified using various techniques. The data below is representative of typical findings from electrochemical and weight loss experiments.

Table 1: Electrochemical Parameters for Carbon Steel in the Presence of Imidazoline Inhibitor

Data synthesized from typical results reported in literature.[1][4][9][10]

| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (η%) |

|---|---|---|---|---|---|

| 0 (Blank) | -650 | 250 | 150 | 300 | - |

| 50 | -635 | 55 | 680 | 150 | 78.0 |

| 100 | -620 | 28 | 1350 | 95 | 88.8 |

| 300 | -610 | 19 | 336.5 | 60 | 92.4[4] |

| 500 | -615 | 21 | 2100 | 75 | 91.6 |

-

Ecorr (Corrosion Potential): A slight shift indicates the inhibitor affects both anodic and cathodic reactions (mixed-type).

-

icorr (Corrosion Current Density): A significant decrease demonstrates a lower corrosion rate.

-

Rct (Charge Transfer Resistance): A substantial increase signifies the formation of an insulating protective film that hinders charge transfer.[4]

-

Cdl (Double Layer Capacitance): A decrease suggests the replacement of water molecules at the metal surface by the organic inhibitor molecules.

-

Inhibition Efficiency (η%): Calculated from either icorr or Rct values, showing the percentage reduction in corrosion rate.

Table 2: Inhibition Efficiency from Weight Loss Measurements

Data based on typical results from gravimetric studies.[11][12][13]

| Inhibitor Conc. (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (η%) |

|---|---|---|

| 0 (Blank) | 5.8 | - |

| 25 | 0.98 | 83.1[13] |

| 50 | 0.65 | 88.8 |

| 100 | 0.17 | 97.1[13] |

| 200 | 0.15 | 97.4 |

Experimental Protocols

Evaluating the efficacy of imidazoline inhibitors requires a combination of electrochemical, surface analytical, and gravimetric techniques.

Caption: Standard experimental workflow for evaluating corrosion inhibitors.

Electrochemical Measurements

-

Apparatus: A standard three-electrode glass cell is used, containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

-

Procedure (Potentiodynamic Polarization - PDP):

-

Immerse the working electrode in the corrosive solution with and without the inhibitor.

-

Allow the Open Circuit Potential (OCP) to stabilize (typically 1 hour).[4]

-

Scan the potential in both anodic and cathodic directions from the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

-

Extrapolate the Tafel plots from the resulting polarization curve to determine icorr and Ecorr.

-

-

Procedure (Electrochemical Impedance Spectroscopy - EIS):

-

After OCP stabilization, apply a small amplitude AC sinusoidal potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Analyze the resulting Nyquist and Bode plots.

-

Fit the data to an appropriate equivalent electrical circuit to extract parameters like Rct and Cdl.[1]

-

Weight Loss Method

-

Procedure:

-

Clean, dry, and weigh metal coupons to a high precision.

-

Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor for a set duration (e.g., 6-72 hours) and temperature.[12]

-

After immersion, remove the coupons, clean them according to standards (e.g., ASTM G1-03) to remove corrosion products, dry, and re-weigh.

-

Calculate the corrosion rate and inhibition efficiency from the mass loss.

-

Surface Analysis

-

Scanning Electron Microscopy (SEM): Used to visually inspect the surface morphology of the metal coupons after the corrosion test.[4] In the presence of an effective inhibitor, the surface should show significantly less damage, pitting, and general corrosion compared to the blank sample.

-

X-ray Photoelectron Spectroscopy (XPS): This technique is used to analyze the elemental composition of the surface film.[12] By detecting elements like Nitrogen (N 1s) and Carbon (C 1s) on the metal surface exposed to the inhibitor, XPS can confirm the adsorption of the imidazoline molecules.[12]

Quantum Chemical Calculations

-

Methodology: Computational methods like Density Functional Theory (DFT) are used to model the imidazoline molecule.[11]

-

Analysis: These calculations determine electronic properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters help predict the reactivity of the molecule and identify the active sites (like the N atoms) that are most likely to participate in adsorption on the metal surface.[11][14]

References

- 1. content.ampp.org [content.ampp.org]

- 2. What is imidazoline corrosion inhibitor?|News|UNPChemicals [unpchemicals.com]

- 3. Corrosion inhibition by imidazoline and imidazoline derivatives: a review [ouci.dntb.gov.ua]

- 4. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. sylzyhg.com [sylzyhg.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. electrochemsci.org [electrochemsci.org]

- 12. researchgate.net [researchgate.net]

- 13. Investigation imidazoline derivatives obtained from synthetic petroleum acids as corrosion inhibitor (2016) | L.M. Afandiyeva | 4 Citations [scispace.com]

- 14. Theoretical Approach to the Corrosion Inhibition of Some Imidazoline Derivatives on Iron Surface Using Molecular Dynamic Simulations and Quantum Chemical Calculations [ijsr.net]

The Genesis and Evolution of Imidazoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of imidazoline compounds, from their initial synthesis to the elucidation of their complex pharmacology and the identification of specific imidazoline receptors. This document provides a comprehensive overview of the key milestones, experimental methodologies, and signaling pathways that have shaped our understanding of this important class of molecules.

A Historical Overview: From Serendipity to Specificity

The journey of imidazoline compounds began in the late 19th century with early synthetic explorations. However, their pharmacological significance was not realized until the mid-20th century. A pivotal moment was the synthesis of clonidine in the 1960s by Boehringer Ingelheim, initially intended as a nasal decongestant.[1][2] Serendipitous observations of its potent antihypertensive and sedative effects in humans led to its repositioning as a centrally acting antihypertensive agent.[1][2]

Initially, the effects of clonidine and other structurally related compounds were attributed solely to their activity as agonists at α2-adrenergic receptors.[3] However, in 1977, Ruffolo's work began to challenge this paradigm by demonstrating that imidazolines and phenethylamines do not interact with adrenoceptors in the same manner.[4][5] This laid the groundwork for the concept of "imidazoline-preferring receptors."[4] Subsequent research in the 1980s provided further evidence for the existence of non-adrenergic binding sites for imidazolines, particularly in the brainstem.[3][4] This led to the formal classification of imidazoline receptors into distinct subtypes.[4][5]

A significant advancement in the field was the development of second-generation centrally acting antihypertensives, such as moxonidine and rilmenidine.[3] These compounds exhibited a greater selectivity for imidazoline receptors over α2-adrenoceptors, resulting in a more favorable side-effect profile, particularly with reduced sedation.[3][6] This further solidified the importance of imidazoline receptors as distinct therapeutic targets.

The following timeline highlights key milestones in the discovery and history of imidazoline compounds:

-

1960s: Clonidine is synthesized and subsequently identified as a potent antihypertensive agent.[1][2]

-

1977: Ruffolo provides initial evidence that imidazolines interact with adrenoceptors differently than traditional phenethylamines.[4][5]

-

1980s: The existence of non-adrenergic imidazoline binding sites is proposed and investigated.[3][4]

-

Late 1980s/Early 1990s: The classification of imidazoline receptors into I1 and I2 subtypes is proposed by Ernsberger.[4][5]

-

1990s: The development of more selective I1 receptor ligands like moxonidine and rilmenidine reinforces the therapeutic relevance of imidazoline receptors.[3][6] The I3 receptor subtype, involved in insulin secretion, is identified.[6][7]

Imidazoline Receptor Subtypes and Their Ligands

Three main subtypes of imidazoline receptors have been characterized, each with distinct tissue distributions, pharmacological profiles, and physiological roles.[6][7]

-

I1 Imidazoline Receptors: Primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem, these receptors are implicated in the central regulation of blood pressure.[3][8] Activation of I1 receptors leads to a reduction in sympathetic outflow, resulting in a hypotensive effect.[8]

-

I2 Imidazoline Receptors: These receptors are widely distributed in the brain and peripheral tissues, including the liver and kidneys.[9] They are associated with monoamine oxidase (MAO) and are being investigated for their potential roles in pain modulation, neuroprotection, and psychiatric disorders.[9][10][11]

-

I3 Imidazoline Receptors: Predominantly found in pancreatic β-cells, I3 receptors are involved in the regulation of insulin secretion.[6][7][9]

The table below summarizes the binding affinities (Ki values) of key imidazoline ligands for imidazoline and α-adrenergic receptor subtypes.

| Compound | I1 Receptor (Ki, nM) | I2 Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) |

| Agonists | |||

| Clonidine | ~15-50 | >1000 | ~10-50 |

| Moxonidine | ~5-20 | >1000 | ~200-1000 |

| Rilmenidine | ~20-80 | >1000 | ~500-2000 |

| Antagonists | |||

| Idazoxan | ~5-20 | ~2-10 | ~5-20 |

| Efaroxan | ~10-50 | ~50-200 | ~10-50 |

Note: Ki values are approximate and can vary depending on the tissue preparation, radioligand used, and experimental conditions. Data compiled from multiple sources.

Signaling Pathways of Imidazoline Receptors

The signaling mechanisms downstream of imidazoline receptor activation are complex and distinct for each subtype.

I1 Imidazoline Receptor Signaling

Activation of the I1 imidazoline receptor is coupled to a G-protein and initiates a signaling cascade involving phosphatidylcholine-selective phospholipase C (PC-PLC).[12][13][14] This leads to the hydrolysis of phosphatidylcholine and the generation of the second messenger diacylglycerol (DAG).[12][13][14] Downstream effects include the modulation of MAP kinase pathways and inhibition of the Na+/H+ exchanger.[15]

I2 Imidazoline Receptor Signaling

The I2 imidazoline receptor is structurally and functionally distinct from the I1 subtype. A significant portion of I2 binding sites are located on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO-A and MAO-B).[10][11] Ligands binding to I2 sites can allosterically modulate MAO activity, thereby influencing the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[11] This modulation of neurotransmitter levels is thought to underlie the potential therapeutic effects of I2 ligands in pain and neuroprotection.[11]

I3 Imidazoline Receptor Signaling

The I3 imidazoline receptor plays a role in regulating insulin secretion from pancreatic β-cells.[6][7] Evidence suggests that the I3 receptor is associated with the Kir6.2 subunit of the ATP-sensitive potassium (KATP) channel.[6][7] Activation of I3 receptors is proposed to lead to the closure of these channels, resulting in membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[16][17]

Key Experimental Protocols

The characterization of imidazoline receptors and their ligands has relied heavily on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the affinity of an unlabeled test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Tissue homogenates or cell membranes expressing the imidazoline receptor of interest.

-

Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]clonidine for I1 receptors, [3H]idazoxan for I2 receptors).

-

Test Compound: Unlabeled imidazoline compound to be tested.

-

Non-specific Binding Control: A high concentration of a known ligand to saturate all specific binding sites (e.g., unlabeled clonidine or idazoxan).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter and Cocktail.

Procedure:

-

Reaction Setup: In a series of microcentrifuge tubes or a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Total and Non-specific Binding: Prepare tubes for total binding (containing only radioligand and membrane preparation) and non-specific binding (containing radioligand, membrane preparation, and a saturating concentration of a non-labeled ligand).

-

Incubation: Add the membrane preparation to all tubes to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Termination of Reaction: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor.

Example: Measurement of Inositol Phosphate Accumulation (for Gq-coupled receptors, though I1 is linked to PC-PLC, similar principles apply to measuring second messengers)

-

Cell Culture: Culture cells expressing the imidazoline receptor of interest.

-

Labeling: Incubate the cells with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: Wash the cells and stimulate them with various concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).

-

Extraction: Lyse the cells and extract the inositol phosphates.

-

Separation: Separate the different inositol phosphate species using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted fractions using scintillation counting.

-

Data Analysis: Plot the amount of inositol phosphate accumulation against the logarithm of the agonist concentration to determine the EC50 (effective concentration to produce 50% of the maximal response).

Conclusion and Future Directions

The discovery and exploration of imidazoline compounds and their receptors represent a classic example of pharmacological evolution, moving from a single-target hypothesis to a more nuanced understanding of multiple receptor subtypes and complex signaling pathways. The development of selective ligands has not only provided valuable tools for dissecting these pathways but has also led to the introduction of safer and more effective therapeutic agents.

Future research in this field is likely to focus on several key areas:

-

Molecular Identification and Structural Biology: The definitive cloning and structural characterization of all imidazoline receptor subtypes will provide invaluable insights into their function and facilitate structure-based drug design.

-

Elucidation of Novel Signaling Pathways: A deeper understanding of the downstream signaling cascades and interacting proteins for each receptor subtype will uncover new therapeutic targets.

-

Therapeutic Expansion: The exploration of the role of imidazoline receptors in a wider range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, holds significant promise for the development of novel treatments.

The ongoing investigation into the multifaceted world of imidazoline compounds continues to be a vibrant and promising area of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. A historical perspective: development of clonidine | Semantic Scholar [semanticscholar.org]

- 3. Historic aspects in the identification of the I1 receptor and the pharmacology of imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Imidazoline receptors. Historic review and current status of knowledge] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Imidazoline receptors. Historic review and current status of knowledge]. | Semantic Scholar [semanticscholar.org]

- 6. Imidazoline Receptor System: The Past, the Present, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are imidazoline receptor agonists and how do they work? [synapse.patsnap.com]

- 10. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 11. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Coupling of I1-imidazoline receptors to diacylglyceride accumulation in PC12 rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Imidazoline I(1) receptor-induced activation of phosphatidylcholine-specific phospholipase C elicits mitogen-activated protein kinase phosphorylation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Imidazoline compounds stimulate insulin release by inhibition of K(ATP) channels and interaction with the exocytotic machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

Imidazoline acetate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazoline acetate, a salt of the heterocyclic compound 2-imidazoline, belongs to a class of molecules that have garnered significant interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, and delves into the broader context of imidazoline receptor pharmacology, which is central to the biological activity of its derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from the extensive research on imidazoline receptor ligands to provide a foundational understanding for researchers. This guide includes a summary of relevant quantitative data, an overview of generalized experimental protocols, and detailed diagrams of key signaling pathways to facilitate further investigation into this compound class.

Chemical and Physical Properties of this compound

This compound is identified by the Chemical Abstracts Service (CAS) number 12379-40-7 .[1] Its chemical structure consists of a 2-imidazoline cation and an acetate anion. The fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 12379-40-7 | [1] |

| Molecular Formula | C₅H₁₀N₂O₂ | [1] |

| Molecular Weight | 130.15 g/mol | [1] |

| IUPAC Name | acetic acid;4,5-dihydro-1H-imidazole | [1] |

| Synonyms | 1H-Imidazole, dihydro-, monoacetate; Acetic acid, compd. with 2-imidazoline | [1] |

Imidazoline Receptors and Their Signaling Pathways

The physiological effects of many imidazoline derivatives are mediated through their interaction with specific imidazoline receptors, which are distinct from adrenergic receptors. There are three main classes of imidazoline receptors: I₁, I₂, and I₃.

I₁-Imidazoline Receptors

The I₁ receptor is primarily involved in the central regulation of blood pressure. Activation of I₁ receptors in the rostral ventrolateral medulla of the brainstem leads to a reduction in sympathetic outflow, resulting in a hypotensive effect.

The signaling cascade initiated by I₁ receptor activation is not fully elucidated but is known to be distinct from typical G-protein coupled receptor pathways that involve adenylyl cyclase or phospholipase C-β. Evidence suggests a link to the phosphatidylcholine-specific phospholipase C (PC-PLC) pathway, leading to the generation of diacylglycerol (DAG) from phosphatidylcholine. This pathway can subsequently activate protein kinase C (PKC) isoforms and influence downstream cellular responses.

Caption: I₁-Imidazoline Receptor Signaling Pathway.

I₂-Imidazoline Receptors

I₂ receptors are located on the outer mitochondrial membrane and are allosterically linked to monoamine oxidase (MAO). Their function is less clear than that of I₁ receptors, but they are implicated in the regulation of monoamine levels, neuroprotection, and psychiatric disorders.

I₃-Imidazoline Receptors

I₃ receptors are found in pancreatic β-cells and are involved in the regulation of insulin secretion.

Quantitative Data for Imidazoline Receptor Ligands

| Compound | I₁ Receptor Ki (nM) | α₂-Adrenoceptor Ki (nM) | Selectivity Ratio (α₂/I₁) |

| Clonidine | 4.7 | 1.5 | 0.3 |

| Moxonidine | 5.4 | 33 | 6.1 |

| Rilmenidine | 2.5 | 6.5 | 2.6 |

| Idazoxan | 2.2 | 12 | 5.5 |

Note: Ki values are compiled from various sources and may differ depending on the experimental conditions.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the following sections outline generalized methodologies commonly employed in the study of imidazoline receptor ligands. These can serve as a starting point for designing experiments with this compound.

General Synthesis of 2-Imidazolines

A common method for the synthesis of 2-imidazolines involves the condensation reaction between a nitrile and a diamine, often catalyzed by an acid. For N-substituted imidazolines, the reaction of a carboxylic acid or its derivative with a diamine is frequently used. For instance, the synthesis of imidazoline surfactants often involves the reaction of a fatty acid with a polyamine like diethylenetriamine, followed by cyclization at elevated temperatures.[1]

Caption: Generalized Workflow for 2-Imidazoline Synthesis.

Radioligand Binding Assay for Imidazoline Receptors

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. A typical protocol for assessing the binding of a test compound to imidazoline receptors is as follows:

-

Tissue/Cell Preparation: Homogenize tissues known to express imidazoline receptors (e.g., brainstem, kidney) or use cell lines engineered to express the receptor of interest. Prepare membrane fractions by centrifugation.

-

Incubation: Incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [³H]clonidine for I₁ receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a Radioligand Binding Assay.

Conclusion

This compound represents a simple salt of the 2-imidazoline core structure, a scaffold of significant interest in drug development due to the diverse physiological roles of imidazoline receptors. While specific pharmacological and detailed experimental data for this compound itself are sparse in the current scientific literature, this guide provides a robust foundation by summarizing the known properties of the compound and contextualizing it within the broader, well-researched field of imidazoline receptor pharmacology. The provided tables, protocols, and signaling pathway diagrams are intended to serve as a valuable resource for researchers and scientists, enabling them to design and execute further studies to elucidate the specific biological activities and therapeutic potential of this compound and its derivatives. Future research should focus on generating specific binding affinity data for this compound at the various imidazoline receptor subtypes and exploring its functional effects in relevant in vitro and in vivo models.

References

An In-depth Technical Guide to Theoretical Studies of Imidazoline Adsorption on Metal Surfaces

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the adsorption of imidazoline and its derivatives on metal surfaces. Imidazolines are a critical class of corrosion inhibitors, and understanding their adsorption mechanisms at an atomic level is paramount for the development of more effective and environmentally friendly formulations.[1] This document details the prevalent computational methodologies, summarizes key quantitative findings, and illustrates the logical workflows involved in these theoretical investigations.

Core Adsorption Mechanism of Imidazoline Inhibitors

Theoretical studies, primarily based on Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have established a consensus on the general mechanism of imidazoline adsorption. The process is primarily driven by the interaction between the imidazoline molecule's functional groups and the metal surface.

-

The Imidazoline Head Group: The five-membered heterocyclic ring is the primary active site for adsorption.[2][3] The two nitrogen atoms within the ring, possessing lone pairs of electrons, act as the principal centers for adsorption onto the metal surface.[1][2] This interaction can involve the donation of electrons from the nitrogen atoms to the unoccupied d-orbitals of the metal atoms and the acceptance of electrons from the metal into the anti-bonding orbitals of the inhibitor, forming coordinate covalent bonds characteristic of chemisorption.[4]

-

The Hydrophobic Tail: Imidazoline derivatives typically feature a long hydrocarbon chain (tail).[1] Molecular dynamics simulations show that while the imidazoline head group anchors itself to the metal, the hydrophobic tail orients away from the surface.[2][5] This arrangement leads to the formation of a dense, non-polar film that acts as a physical barrier, effectively restraining the diffusion of corrosive media to the metal surface.[2][6]

-

Nature of Adsorption: The adsorption process is complex and can involve a combination of physical and chemical interactions. It is often described as obeying the Langmuir adsorption isotherm.[2][7][8] The Gibbs free energy of adsorption (ΔG°ads) is a key parameter to distinguish between physisorption (typically values around -20 kJ/mol) and chemisorption (values more negative than -40 kJ/mol). Studies have reported ΔG°ads values in the range of -28 to -34 kJ/mol, suggesting a mixed-mode adsorption that involves both electrostatic interactions (physisorption) and a degree of charge sharing (chemisorption).[2][7][8]

Computational Protocols & Methodologies

Theoretical investigations of imidazoline adsorption rely on sophisticated computational chemistry techniques to model the interactions at the quantum and classical levels.

DFT is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. It provides deep insights into the nature of the chemical bonds formed between the inhibitor and the metal surface.

-

Objective: To calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and electron affinity. These parameters help in understanding the molecule's reactivity and its tendency to donate or accept electrons. A higher EHOMO and a lower ELUMO (and thus a smaller ΔE) are generally correlated with higher inhibition efficiency.[9]

-

Typical Protocol:

-

Software: Quantum chemistry packages like Quantum ESPRESSO, GAUSSIAN, or modules within Materials Studio are commonly used.[10][11]

-

Model Construction: The metal surface is modeled as a slab (e.g., Fe(110), Cu(111), Fe(001)) consisting of several atomic layers.[2][11][12] Periodic boundary conditions are applied.

-

Functional and Basis Set: A functional (e.g., PBE, B3LYP) and a basis set (e.g., 6-31G*, DNP) are chosen to approximate the exchange-correlation energy.[12][13]

-

Calculation Parameters: A kinetic energy cutoff for the plane-wave basis set is defined (e.g., 30 Ry).[11] A vacuum region of sufficient thickness (e.g., 20 Å) is added to prevent interactions between periodic images of the slab.[11] Van der Waals (dispersion) corrections are often included as they can significantly strengthen the adsorption bonding by 0.2–0.5 eV.[13]

-

Analysis: The geometry of the inhibitor molecule is optimized, and its quantum chemical parameters are calculated. The adsorption energy (Eads) is then computed by comparing the total energy of the combined inhibitor-metal system with the sum of the energies of the isolated inhibitor and the clean metal slab.

-

MD simulations are used to study the dynamic behavior of molecules over time, providing a picture of the adsorption process in a simulated corrosive environment.

-

Objective: To model the adsorption configuration of multiple inhibitor molecules on the metal surface in the presence of a solvent (e.g., water, acid solution). MD simulations are used to calculate the binding energy or adsorption energy between the inhibitor film and the metal surface and to visualize the formation of the protective layer.[2][14]

-

Typical Protocol:

-

Software: Programs like Materials Studio, GROMACS, or LAMMPS are frequently employed.[5][10]

-

Force Field: A force field (e.g., COMPASS, AMBER) is selected to define the potential energy of the system and govern the interactions between atoms.[15]

-

System Setup: A simulation box is constructed containing the metal slab, the inhibitor molecules, and the solvent molecules.

-

Simulation: The system undergoes an energy minimization process, followed by equilibration under a specific ensemble (e.g., NVT or NPT) at a defined temperature and pressure. The production run is then performed for a set duration (nanoseconds).

-

Analysis: The trajectory of the simulation is analyzed to determine the equilibrium adsorption configuration of the inhibitors. The interaction energy between the inhibitors and the metal surface is calculated, which provides the adsorption energy. The radial distribution function can also be analyzed to understand the structure of the adsorbed layer.

-

Data Presentation

The following tables summarize key quantitative data extracted from various theoretical studies on imidazoline and its derivatives.

Table 1: Calculated Adsorption and Gibbs Free Energies for Imidazoline Derivatives on Metal Surfaces

| Inhibitor Derivative | Metal Surface | Method | Adsorption Energy (Eads) | Gibbs Free Energy (ΔG°ads) | Reference(s) |

| Imidazole | Fe(100) | DFT | -0.88 eV | - | [16] |

| Imidazole | Cu2O(111) CUS site | DFT | ~ -1.6 eV | - | [11][13] |

| Triazole | Cu2O(111) CUS site | DFT | ~ -1.7 eV | - | [11] |

| Tetrazole | Cu2O(111) CUS site | DFT | ~ -1.75 eV | - | [11] |

| (E)-Nerolidol | Fe(110) | MD | -258 Kcal/mol | - | [12] |

| Imidazoline Amide (IM) | Fe surface | Electrochemical | - | -30.4 kJ/mol | [7] |

| β-HA | N80 Steel | Electrochemical | - | -28.81 kJ/mol | [2] |

| Imidazoline Derivatives | Carbon Steel | Electrochemical | - | -31.27 to -34.34 kJ/mol | [8] |

Table 2: Representative Quantum Chemical Parameters for Imidazoline Derivatives

| Parameter | Description | Typical Finding / Implication | Reference(s) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption. | |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values indicate a greater ability to accept electrons from the metal surface. | |

| ΔE (Energy Gap) | ELUMO - EHOMO | A smaller energy gap implies higher reactivity of the inhibitor molecule, leading to stronger adsorption. | [9][12] |

| Dipole Moment (μ) | Measure of the polarity of the molecule | A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface. | [17] |

| Fukui Indices | Describe the reactivity at a specific atomic site | Used to identify the specific atoms (e.g., the N atoms in the ring) that are the active sites for adsorption. | [2][18] |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts in the theoretical study of imidazoline adsorption.

Caption: A flowchart illustrating the typical computational workflow for the theoretical evaluation of corrosion inhibitors.

Caption: The molecular adsorption mechanism of an imidazoline inhibitor on a metal surface.

References

- 1. Corrosion inhibition by imidazoline and imidazoline derivatives: a review [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. wepub.org [wepub.org]

- 4. researchgate.net [researchgate.net]

- 5. sylzyhg.com [sylzyhg.com]

- 6. A novel high-efficient imidazoline derivative corrosion inhibitor for carbon steel in CO2-containing oilfield produced water: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]

- 9. sylzyhg.com [sylzyhg.com]

- 10. Molecular dynamics simulation study on adsorption of imidazoline and quinoline derivatives on Fe (001) surface [ouci.dntb.gov.ua]

- 11. A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces: Cu 2 O(111) and Cu 2 O(111)-w/o-Cu CUS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP03647J [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces: Cu2O(111) and Cu2O(111)-w/o-CuCUS - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Unseen Partner: An In-depth Technical Guide on the Role of the Acetate Counter-Ion in Imidazoline Functionality

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazoline ligands are a critical class of compounds targeting a unique family of receptors (I₁, I₂, and I₃) involved in a myriad of physiological processes, most notably blood pressure regulation. While extensive research has focused on the imidazoline pharmacophore itself, the influence of the accompanying counter-ion on its functionality is an often-overlooked yet potentially crucial aspect of its pharmacological profile. This technical guide delves into the multifaceted role of the acetate counter-ion in imidazoline functionality, exploring its potential impact on physicochemical properties, receptor binding, and downstream signaling pathways. This document provides a comprehensive overview of the current understanding, detailed experimental protocols for investigating these effects, and a discussion of the implications for drug development.

Introduction: The Significance of the Counter-Ion

In pharmaceutical formulations, an active pharmaceutical ingredient (API) is often synthesized and administered as a salt to enhance its stability, solubility, and bioavailability. The counter-ion, though sometimes considered an inert component, can significantly influence the drug's performance. It can affect the API's solid-state properties, dissolution rate, and even its interaction with biological membranes and receptors.

Acetate, the conjugate base of acetic acid, is a commonly employed counter-ion in pharmaceuticals due to its physiological compatibility and established safety profile. Beyond its role as a salt-forming agent, acetate itself is a biologically active molecule, particularly within the central nervous system (CNS), where it can influence neurotransmission. This raises the intriguing possibility that the acetate counter-ion of an imidazoline drug could contribute to its overall pharmacological effect, either through direct actions or by subtly modulating the behavior of the imidazoline cation.

This guide will explore the potential contributions of the acetate counter-ion to the functionality of imidazoline-based drugs, providing a framework for researchers to investigate this nuanced aspect of drug action.

Physicochemical Properties of Imidazoline Acetate Salts

The choice of a counter-ion can significantly alter the physicochemical properties of an imidazoline compound. While specific comparative data for this compound versus other salts like hydrochloride is sparse in the public domain, we can extrapolate from general principles of pharmaceutical salt selection.

Table 1: Potential Physicochemical Impact of the Acetate Counter-Ion on Imidazoline Drugs

| Property | Potential Influence of Acetate Counter-Ion | Rationale |

| Solubility | May exhibit different solubility profiles compared to hydrochloride salts, potentially influencing dissolution rates in various physiological environments. | The acetate ion's size, charge distribution, and hydration properties differ from those of the chloride ion. |

| Stability | May affect the solid-state stability and hygroscopicity of the imidazoline compound. | Different crystal lattice energies and interactions with water molecules can influence stability. |

| Lipophilicity | Could subtly alter the overall lipophilicity of the ion pair, potentially impacting membrane permeability and blood-brain barrier (BBB) penetration. | While the imidazoline cation is the primary determinant of lipophilicity, the counter-ion can influence the properties of the ion pair in solution. |

| pKa | The pKa of the imidazoline compound can be influenced by the nature of the counter-ion in the solid state. | Crystal packing and intermolecular interactions can affect the ionization state. |

The Acetate Counter-Ion and Imidazoline Receptor Interactions

The primary mechanism of action of imidazoline drugs is their interaction with imidazoline receptors. The acetate counter-ion could potentially influence this interaction in several ways:

-

Direct Receptor Interaction: While unlikely to be a primary ligand, acetate could have allosteric modulatory effects on imidazoline receptors.

-

Alteration of Local pH: The dissociation of the acetate ion could subtly alter the pH in the microenvironment of the receptor, which may affect the ionization state of the imidazoline ligand or the receptor's binding pocket.

-

Influence on Drug-Receptor Kinetics: The nature of the counter-ion can affect the rate of association and dissociation of the drug from the receptor.

Quantitative Data on Receptor Binding

Currently, there is a notable lack of publicly available quantitative data directly comparing the binding affinities (Ki values) or functional potencies (EC50 values) of this compound salts with their hydrochloride or other salt forms. This represents a significant knowledge gap and a key area for future research. The experimental protocols provided in Section 5 of this guide are designed to enable researchers to generate such valuable comparative data.

Imidazoline Signaling Pathways and the Potential Influence of Acetate

Imidazoline receptors trigger distinct downstream signaling cascades. The potential for the acetate counter-ion to modulate these pathways is an area ripe for investigation.

I₁-Imidazoline Receptor Signaling

Activation of I₁-imidazoline receptors is known to couple to pathways that are distinct from the classical α₂-adrenergic receptor signaling. The primary pathway involves the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), leading to the generation of the second messenger diacylglycerol (DAG). DAG, in turn, can activate protein kinase C (PKC) and other downstream effectors. Another key signaling event is the release of arachidonic acid.

Acetate itself can have biological activity in the CNS. Studies have shown that acetate can cross the blood-brain barrier and may influence neuronal activity. This raises the possibility of a synergistic or modulatory effect of the acetate counter-ion on the central actions of imidazoline drugs.

Detailed Experimental Protocols

To facilitate research into the role of the acetate counter-ion, this section provides detailed methodologies for key experiments.

Synthesis of this compound and Hydrochloride Salts

A standardized synthesis protocol is essential for obtaining high-purity salts for comparative studies.

Objective: To synthesize and purify the acetate and hydrochloride salts of a given imidazoline compound.

Materials:

-

Imidazoline free base

-

Glacial acetic acid

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

-

Anhydrous diethyl ether

-

Anhydrous ethanol

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel, filter paper)

-

NMR spectrometer

-

Mass spectrometer

-

Elemental analyzer

Protocol:

-

Acetate Salt Synthesis: a. Dissolve the imidazoline free base (1 equivalent) in a minimal amount of anhydrous ethanol. b. Add a stoichiometric amount (1 equivalent) of glacial acetic acid dropwise while stirring. c. Stir the reaction mixture at room temperature for 2 hours. d. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude acetate salt. e. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure this compound. f. Dry the purified crystals under vacuum. g. Characterize the final product by NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

-

Hydrochloride Salt Synthesis: a. Dissolve the imidazoline free base (1 equivalent) in anhydrous diethyl ether. b. Slowly add a stoichiometric amount (1 equivalent) of hydrochloric acid solution (e.g., 2M in diethyl ether) dropwise while stirring. A precipitate should form. c. Continue stirring for 1 hour at room temperature. d. Collect the precipitate by filtration using a Büchner funnel. e. Wash the precipitate with a small amount of cold, anhydrous diethyl ether. f. Dry the purified hydrochloride salt under vacuum. g. Characterize the final product by NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Radioligand Binding Assay for I₁-Imidazoline Receptors

This protocol details a competitive binding assay to determine the binding affinity (Ki) of this compound and hydrochloride salts for the I₁-imidazoline receptor.

Objective: To compare the Ki values of this compound and hydrochloride salts at the I₁-imidazoline receptor.

Materials:

-

PC12 cell membranes (or other suitable tissue preparation expressing I₁-receptors)

-

[³H]-Clonidine (radioligand)

-

This compound and hydrochloride test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding determinator (e.g., 10 µM phentolamine or unlabeled clonidine)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

-

Scintillation counter and scintillation fluid

-

Protein assay kit (e.g., Bradford or BCA)

Protocol:

-

Membrane Preparation: a. Grow PC12 cells to confluency. b. Harvest cells and homogenize in ice-cold lysis buffer. c. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. d. Centrifuge the supernatant at high speed to pellet the membranes. e. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Binding Assay: a. In a 96-well plate, add in triplicate:

- Binding buffer

- A fixed concentration of [³H]-Clonidine (typically at its Kd concentration)

- Increasing concentrations of the this compound or hydrochloride test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

- For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., 10 µM phentolamine).

- For total binding wells, add only buffer and radioligand. b. Add the cell membrane preparation to each well to initiate the binding reaction. c. Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration and Counting: a. Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Imidazoline-Induced Arachidonic Acid Release

This protocol measures the release of arachidonic acid from cells upon stimulation with imidazoline compounds, providing a measure of functional receptor activation.

Objective: To compare the potency (EC₅₀) of this compound and hydrochloride salts in stimulating arachidonic acid release.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., DMEM)

-

[³H]-Arachidonic acid

-

This compound and hydrochloride test compounds

-

Agonist (e.g., bradykinin as a positive control)

-

Scintillation counter and scintillation fluid

Protocol:

-

Cell Labeling: a. Seed PC12 cells in multi-well plates and allow them to adhere. b. Incubate the cells with [³H]-Arachidonic acid in the culture medium for 18-24 hours to allow for its incorporation into cellular phospholipids. c. Wash the cells extensively with fresh medium to remove unincorporated [³H]-Arachidonic acid.

-

Stimulation and Measurement: a. Pre-incubate the labeled cells with fresh, serum-free medium for 30 minutes. b. Add increasing concentrations of the this compound or hydrochloride test compound (or a positive control agonist) to the wells in triplicate. c. Incubate for a defined period (e.g., 30 minutes) at 37°C. d. Collect the supernatant from each well. e. Measure the radioactivity in the supernatant, which represents the released [³H]-Arachidonic acid, using a scintillation counter.

-

Data Analysis: a. Calculate the amount of [³H]-Arachidonic acid released at each concentration of the test compound. b. Plot the amount of released arachidonic acid against the logarithm of the test compound concentration. c. Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) from the resulting dose-response curve using non-linear regression analysis.

Discussion and Future Directions

The potential influence of the acetate counter-ion on the functionality of imidazoline drugs presents a compelling area of research with significant implications for drug development. While direct comparative data is currently lacking, the theoretical framework and experimental protocols outlined in this guide provide a solid foundation for future investigations.

Key research questions that need to be addressed include:

-

Do this compound salts exhibit different receptor binding affinities and functional potencies compared to their hydrochloride counterparts?

-

Does the acetate counter-ion affect the pharmacokinetic profile, particularly the BBB penetration, of imidazoline drugs?

-

Can the biological activity of acetate in the CNS contribute to the overall therapeutic effect or side-effect profile of centrally acting imidazoline drugs?

Answering these questions will not only enhance our fundamental understanding of imidazoline pharmacology but also pave the way for the rational design of more effective and safer imidazoline-based therapeutics. By considering the "unseen partner" – the counter-ion – researchers and drug developers can unlock new avenues for optimizing the performance of this important class of drugs.

Imidazoline Acetate as a Cationic Surfactant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of imidazoline acetate, a significant class of cationic surfactants. It covers their synthesis, physicochemical properties, and diverse applications, with a focus on their role in research and drug development. This document is intended to serve as a valuable resource for professionals in the field, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key mechanisms and workflows.

Introduction to this compound Surfactants

Imidazoline surfactants are cationic surface-active agents characterized by a five-membered heterocyclic ring containing two nitrogen atoms.[1] The structure typically includes a hydrophobic alkyl chain derived from a fatty acid and a hydrophilic imidazoline headgroup. The positive charge, which is crucial for their surfactant properties, is conferred by the protonation of the nitrogen atoms in the imidazoline ring, often facilitated by the presence of an acid like acetic acid to form the acetate salt.[2]

These surfactants are synthesized by the condensation reaction of fatty acids with polyamines, such as aminoethylethanolamine (AEEA) or diethylenetriamine (DETA).[3][4] The versatility of imidazoline surfactants stems from the ability to modify their structure by varying the length and saturation of the fatty acid chain and the type of polyamine used, allowing for the fine-tuning of their physicochemical properties.[5]

Imidazoline acetates exhibit a range of valuable properties, including excellent emulsification, corrosion inhibition, and antimicrobial activity.[1] Their cationic nature promotes strong adsorption onto negatively charged surfaces, a key factor in their efficacy as corrosion inhibitors and fabric softeners. In the context of drug development, their ability to interact with and disrupt cell membranes, coupled with their potential to act as delivery vehicles, makes them a subject of growing interest.

Physicochemical Properties

The performance of this compound surfactants is dictated by their physicochemical properties, primarily the critical micelle concentration (CMC) and their ability to reduce surface tension.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. Below the CMC, the surfactant molecules exist predominantly as individual monomers. Above the CMC, additional surfactant molecules form micelles, and the surface tension of the solution remains relatively constant. A lower CMC value indicates a more efficient surfactant, as less of the compound is required to form micelles and achieve maximum surface activity. The CMC is influenced by the length of the hydrophobic alkyl chain; longer chains generally lead to lower CMC values.

Surface Tension Reduction

Cationic surfactants, including imidazoline acetates, are effective at reducing the surface tension of water. This property is fundamental to their function as wetting agents, detergents, and emulsifiers. The extent of surface tension reduction is a measure of the surfactant's effectiveness at the air-water interface.

The following table summarizes the critical micelle concentration (CMC) and surface tension at the CMC for various imidazoline-based cationic surfactants with different alkyl chain lengths.

| Alkyl Chain Length | Fatty Acid Precursor | Surfactant Type | CMC (mol/L) | Surface Tension at CMC (mN/m) | Reference(s) |

| C12 | Lauric Acid | Gemini Imidazoline | 0.0029 | 27.2 | [5] |

| C14 | Myristic Acid | Gemini Imidazoline | 0.0022 | 26.5 | [5] |

| C16 | Palmitic Acid | Gemini Imidazoline | 0.0018 | 24.8 | [5] |

| C17 | Heptadecanoic Acid | This compound | ~10 ppm (~1.6 x 10⁻⁵ M) | ~30 | [2] |

| C18 | Stearic Acid | Gemini Imidazoline | 0.0014 | 21.2 | [5] |

| Generic | - | Imidazoline | ~6 | ~32 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound surfactants.

Synthesis of this compound from Fatty Acid and Aminoethylethanolamine (AEEA)

This protocol describes the synthesis of a 1-hydroxyethyl-2-alkyl-imidazoline, which can then be neutralized with acetic acid to form the acetate salt.

Materials:

-

Fatty Acid (e.g., Lauric Acid for C12, Myristic Acid for C14, Palmitic Acid for C16, Stearic Acid for C18)

-

Aminoethylethanolamine (AEEA)

-

Xylene (optional, as a water-carrying agent)

-

Nitrogen gas supply

-

Acetic Acid

-

Three-neck round-bottom flask

-

Heating mantle with a stirrer

-

Thermometer

-

Condenser with a Dean-Stark trap (if using xylene) or a distillation setup

-

Vacuum pump (for solvent removal)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser with a Dean-Stark trap, add the fatty acid and AEEA in a molar ratio of 1:1.1 to 1:1.3.[4][7] If using a solvent, add xylene.

-

Inert Atmosphere: Purge the reaction flask with nitrogen gas to create an inert atmosphere. This prevents oxidation at high temperatures.

-

Amidation: Heat the mixture with stirring to a temperature of 115-125°C and maintain for 2-3 hours. During this stage, the fatty acid reacts with the primary amine of AEEA to form an amide intermediate, with the elimination of one molecule of water.[7]

-

Cyclization: Gradually increase the temperature to 180-200°C over 2 hours and hold for another 2.5-3 hours. A second molecule of water is eliminated as the amide undergoes cyclization to form the imidazoline ring.[7]

-

Final Reaction: Further increase the temperature to 265-275°C and maintain for 2-3 hours to ensure the reaction goes to completion.[7]

-

Solvent and Excess Reactant Removal: If xylene was used, remove it by distillation. Apply a vacuum to remove any remaining volatile components, including excess AEEA.

-

Neutralization: Cool the resulting imidazoline product. For the formation of the acetate salt, neutralize the product with an equimolar amount of acetic acid.

-

Characterization: The final product can be characterized by Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization of this compound

FTIR Spectroscopy:

-

Sample Preparation: Prepare a thin film of the synthesized this compound on a KBr pellet or use a liquid cell.

-

Analysis: Obtain the FTIR spectrum. Key characteristic peaks to look for include:

-

C=N stretch (imidazoline ring): ~1610-1650 cm⁻¹[8]

-

C-N stretch: ~1250-1350 cm⁻¹

-

N-H bend (if secondary amine is present): ~1550-1650 cm⁻¹

-

O-H stretch (from the hydroxyethyl group): Broad peak around 3200-3600 cm⁻¹

-

C-H stretch (alkyl chain): ~2850-2960 cm⁻¹

-

C=O stretch (acetate): ~1700-1725 cm⁻¹

-

NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Analysis:

-

¹H NMR: Look for signals corresponding to the protons in the imidazoline ring, the hydroxyethyl group, the alkyl chain, and the methyl group of the acetate.

-

¹³C NMR: Identify the carbon signals of the imidazoline ring (especially the C=N carbon), the alkyl chain, the hydroxyethyl group, and the carbonyl and methyl carbons of the acetate.

-

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

Principle: The conductivity of an ionic surfactant solution increases linearly with concentration. At the CMC, the formation of micelles leads to a change in the slope of the conductivity versus concentration plot.

Materials:

-

Conductivity meter with a probe

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Deionized water

-

This compound surfactant solution of known concentration

Procedure:

-

Initial Setup: Place a known volume of deionized water in a beaker with a magnetic stir bar and immerse the conductivity probe.

-

Titration: While stirring, add small, precise volumes of the concentrated this compound solution from the burette into the beaker.

-

Measurement: After each addition, allow the conductivity reading to stabilize and record the value.

-

Data Analysis: Plot the conductivity as a function of the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Measurement of Surface Tension by the Du Noüy Ring Method

Principle: This method measures the force required to detach a platinum ring from the surface of a liquid. This force is related to the surface tension of the liquid.

Materials:

-

Tensiometer with a platinum Du Noüy ring

-

Sample vessel

-

This compound solutions of varying concentrations

Procedure:

-

Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

-

Sample Preparation: Place the this compound solution in the sample vessel.

-

Measurement:

-

Immerse the platinum ring in the solution.

-

Slowly raise the ring towards the surface.

-

The instrument will measure the maximum force exerted on the ring just before it detaches from the liquid surface.

-

The surface tension is calculated from this maximum force.

-

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The concentration at which the surface tension plateaus is the CMC.

Mechanisms of Action and Applications

This compound surfactants have a broad range of applications driven by their unique chemical structure and properties.

Antimicrobial Activity

Cationic surfactants, including imidazoline acetates, exhibit significant antimicrobial properties against a wide range of bacteria and fungi. Their mechanism of action is multifaceted and primarily involves the disruption of the microbial cell membrane.

Mechanism of Antimicrobial Action:

-

Adsorption to the Cell Surface: The positively charged hydrophilic headgroup of the this compound molecule is electrostatically attracted to the negatively charged components of the microbial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[9][10]

-

Insertion into the Cell Membrane: The hydrophobic alkyl tail penetrates the lipid bilayer of the cell membrane, disrupting its structure and integrity.[9]

-

Membrane Permeabilization: This disruption leads to increased permeability of the membrane, causing leakage of essential intracellular components like ions, metabolites, and nucleic acids.

-

Inhibition of Cellular Processes: The influx of the surfactant and the loss of cellular contents inhibit critical cellular processes. Some imidazoline-based compounds have been shown to inhibit DNA replication, further contributing to cell death.[11][12]

Drug Delivery Applications

The cationic nature and membrane-disruptive properties of imidazoline acetates make them potential candidates for drug delivery systems. They can be formulated into nanoparticles or micelles to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Cellular Uptake Mechanisms: Cationic nanoparticles formulated with imidazoline-based surfactants can enter cells through several endocytic pathways:

-

Clathrin-Mediated Endocytosis: The nanoparticles bind to receptors on the cell surface, inducing the formation of clathrin-coated pits that invaginate to form vesicles.

-

Caveolae-Mediated Endocytosis: Nanoparticles enter the cell through flask-shaped invaginations of the plasma membrane called caveolae.

-

Macropinocytosis: The cell membrane undergoes ruffling to engulf larger amounts of extracellular fluid containing the nanoparticles.

-

Direct Translocation: In some cases, the cationic charge of the nanoparticles may facilitate direct penetration through the cell membrane.[13]

Experimental Workflow for Evaluating Antimicrobial Efficacy

A systematic workflow is essential for evaluating the antimicrobial activity of new compounds like this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no surfactant) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the surfactant in which no visible growth (turbidity) is observed. The addition of a viability indicator like resazurin can aid in the visualization of results.[11]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

-

Following the MIC determination, take an aliquot from the wells that show no visible growth.

-

Plate these aliquots onto an agar medium that does not contain the surfactant.

-

Incubate the plates for 24-48 hours.

-

The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism.

Procedure:

-

Inoculate a flask of broth containing a specific concentration of the this compound (typically at or above the MIC) with a standardized bacterial suspension.

-

At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw an aliquot from the flask.

-

Perform serial dilutions of the aliquot and plate onto agar.

-

After incubation, count the number of colony-forming units (CFUs) to determine the viable bacterial count at each time point.

-

Plot the log CFU/mL versus time to visualize the killing kinetics.

Conclusion

This compound surfactants are a versatile class of cationic compounds with a wide array of applications. Their tunable physicochemical properties, coupled with their potent antimicrobial activity and potential for use in drug delivery, make them a compelling area of research for scientists and drug development professionals. This guide provides a foundational understanding of their synthesis, characterization, and evaluation, serving as a practical resource for further investigation and application of these promising molecules.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. CN102603640A - Synthesis method of hydroxyl(amino) ethyl alkyl imidazoline surfactant - Google Patents [patents.google.com]

- 5. Convenient synthesis, characterization and surface active properties of novel cationic gemini surfactants with carbonate linkage based on C12C18 sat./unsat. fatty acids | Journal of Applied Research and Technology. JART [elsevier.es]

- 6. researchgate.net [researchgate.net]

- 7. CN102964306A - Preparation method of imidazoline corrosion inhibitor - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. d-nb.info [d-nb.info]

- 12. Concise Overview of Methodologies Employed in the Study of Bacterial DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Antibiotics Targeting Bacterial Replicative DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Imidazoline Receptors and Their Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of imidazoline receptors, a class of proteins that have garnered significant interest as therapeutic targets for a range of conditions, including hypertension, metabolic disorders, and neurological diseases. This document details the subtypes of imidazoline receptors, their endogenous and synthetic ligands, associated signaling pathways, and their tissue distribution. Furthermore, it offers detailed experimental protocols for studying these receptors and presents quantitative ligand binding data in a structured format.

Introduction to Imidazoline Receptors

Imidazoline receptors are a family of non-adrenergic binding sites that recognize compounds with an imidazoline moiety.[1] Initially identified in the 1980s, they were distinguished from adrenergic receptors by their insensitivity to catecholamines.[2][3] Three main subtypes have been proposed: I₁, I₂, and I₃, each with distinct tissue distributions and physiological functions.[1][2] The I₁ receptor is primarily involved in the central regulation of blood pressure, the I₂ receptor is implicated in various neurological and metabolic processes, and the I₃ receptor plays a role in insulin secretion.[2][4] The development of selective ligands for these receptor subtypes has been crucial in elucidating their functions and therapeutic potential.[1]

Imidazoline Receptor Subtypes

The classification of imidazoline receptors into three main subtypes is based on their pharmacological profiles and tissue localization.

-

I₁ Imidazoline Receptor: This subtype is primarily located in the plasma membrane of neurons in the brainstem, particularly the rostral ventrolateral medulla (RVLM), a key area for cardiovascular regulation.[2][5][6] Activation of I₁ receptors leads to a decrease in sympathetic nervous system outflow, resulting in a reduction in blood pressure.[2][4] The protein Nischarin has been identified as a candidate for the I₁ receptor.[2]

-

I₂ Imidazoline Receptor: I₂ binding sites are widely distributed throughout the body, with high densities found on the outer mitochondrial membrane.[3][7][8] They are considered to be allosteric binding sites on monoamine oxidases (MAO-A and MAO-B).[8][9] I₂ receptors are implicated in a variety of functions, including pain modulation, neuroprotection, and the regulation of food intake.[7][9]

-

I₃ Imidazoline Receptor: The I₃ receptor is primarily associated with pancreatic β-cells and is involved in the regulation of insulin secretion.[2][4] Its molecular identity is the least characterized of the three subtypes.